molecular formula C16H13ClO B3167444 3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 919794-91-5

3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3167444
CAS No.: 919794-91-5
M. Wt: 256.72 g/mol
InChI Key: JIWIEFAVWOKYOG-UHFFFAOYSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings:

  • Ring A: 2-methylphenyl (methyl substituent at the ortho position).
  • Ring B: 2-chlorophenyl (chlorine substituent at the ortho position).

This compound belongs to the non-piperazine-substituted chalcone family, a class of molecules studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure is defined by the absence of nitrogen-containing piperazine groups and the presence of halogen (Cl) and alkyl (methyl) substituents, which influence its electronic and steric properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWIEFAVWOKYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60843516
Record name 3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60843516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919794-91-5
Record name 3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60843516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be achieved using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids, and other oxidized derivatives.

    Reduction: Saturated ketones, alcohols, and alkanes.

    Substitution: Nitro, halogen, and sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

    Material Science: It is used in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Positioning and Electronic Effects

The activity of chalcones is highly sensitive to substituent positions and electronegativity. Key comparisons include:

Non-Piperazine Chalcones with Halogen Substituents
  • (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): Ring A: 4-chlorophenyl (Cl at para). Ring B: 4-methylphenyl (methyl at para). Key Difference: Para-substituted Cl and methyl groups reduce steric hindrance compared to the ortho-substituted target compound. No IC50 data are available, but para-substituted chalcones generally exhibit lower potency than ortho-substituted analogs due to reduced electron-withdrawing effects .
  • (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ():

    • Ring A : 4-fluorophenyl (F at para).
    • Ring B : 4-chlorophenyl (Cl at para).
    • Activity : Dihedral angle between rings is 7.14°–56.26°, influencing conjugation and binding affinity. Fluorine’s high electronegativity enhances dipole interactions, but para positioning may limit steric compatibility with biological targets compared to ortho-Cl in the target compound .
Ortho-Substituted Chalcones
  • (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one ():
    • Ring A : 3,4-dichlorophenyl (Cl at meta and para).
    • Ring B : 2-methylphenyl.
    • Key Difference : Additional Cl at meta increases molecular weight (291.17 g/mol vs. 258.72 g/mol for the target compound) and may enhance lipophilicity but reduce solubility .

Key Observations :

Electronegativity : Compounds with electron-withdrawing groups (Br, Cl, F) at para positions (e.g., 2j, 2h) show higher activity than those with electron-donating groups (OCH₃). The target compound’s ortho-Cl and ortho-CH₃ may balance steric and electronic effects, though activity data are lacking .

Ortho vs.

Crystallographic and Conformational Comparisons

  • (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one ():

    • Structurally similar to the target compound but with an additional F at the meta position.
    • Molecular weight: 274.72 g/mol vs. 258.72 g/mol for the target. The fluorine atom may enhance dipole–dipole interactions in crystal packing .
  • (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one ():

    • Dihedral angle between aromatic rings: 7.14°. The target compound’s ortho substituents likely result in a larger dihedral angle, reducing conjugation and altering bioavailability .

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as chalcone, is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chalcones are characterized by a conjugated system that includes a double bond and a carbonyl group. The specific compound in focus features two aromatic rings: one with a chlorine substituent and the other with a methyl group. These substitutions influence both the chemical reactivity and biological activity of the compound.

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation method, where an aldehyde reacts with a ketone in the presence of a base (e.g., sodium hydroxide) to form the chalcone structure.

Biological Activity Overview

Chalcones, including (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, have been studied for various biological activities:

  • Antimicrobial Activity : Chalcones are known for their antibacterial and antifungal properties. Studies have shown that compounds with halogen substitutions exhibit enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that chalcones can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific kinase pathways .
  • Anti-inflammatory Effects : Some studies suggest that chalcones possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several chalcone derivatives, including (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Bacterial Strain MIC (µM)
Bacillus subtilis5.64
Staphylococcus aureus8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results indicate that this compound exhibits moderate to strong antibacterial activity against multiple strains .

Anticancer Activity

In vitro studies have demonstrated that (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can induce apoptosis in cancer cell lines. The compound was tested against various cancer types, showing significant inhibition of cell growth:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)9.8
A549 (Lung Cancer)12.0

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment .

Case Studies

Recent case studies have highlighted the effectiveness of chalcones in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with chalcone derivatives resulted in significant improvement in symptoms and reduction in bacterial load compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a preclinical model, administration of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one led to tumor regression in mice models of breast cancer, supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via the Claisen-Schmidt condensation between 2-methylacetophenone and 2-chlorobenzaldehyde under basic conditions. Key optimization parameters include:

  • Catalyst selection: NaOH or KOH in ethanol/water mixtures are commonly used .
  • Temperature control: Reactions are often carried out under reflux (70–80°C) to enhance yield.
  • Purification: Recrystallization using ethanol or methanol is recommended to isolate the E-isomer preferentially .

Q. Which spectroscopic techniques are most effective for characterizing the E-configuration in this chalcone derivative?

Methodological Answer:

  • NMR Spectroscopy: The coupling constant (J) between the α and β protons of the enone system (typically J = 15–16 Hz for trans-configuration) confirms the E-geometry .
  • XRD Analysis: Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration and bond geometry (e.g., C=C bond length ~1.32 Å) .
  • IR Spectroscopy: Stretching frequencies for conjugated carbonyl (C=O, ~1650 cm⁻¹) and C=C (~1600 cm⁻¹) groups align with the chalcone structure .

Q. How can experimental UV-Vis data be used to validate computational models of this compound?

Methodological Answer: Experimental λmax values (e.g., ~350 nm in ethanol) can be compared with time-dependent DFT (TD-DFT) calculations. Key considerations include:

  • Solvent effects: Use polarizable continuum models (PCM) to account for solvent polarity.
  • Basis sets: B3LYP/6-311++G(d,p) is commonly employed for accuracy .
    Discrepancies >10 nm may indicate inadequate functional choice or solvent modeling .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and stability of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one?

Methodological Answer: DFT-derived global reactivity descriptors provide insights:

ParameterEquationSignificance
HOMO-LUMO gapΔE = ELUMO – EHOMOIndicates kinetic stability
Electrophilicity (ω)ω = μ² / 2ηPredicts electrophilic attack sites
Chemical potential (μ)μ = (EHOMO + ELUMO)/2Measures electron transfer tendency

For example, a small HOMO-LUMO gap (e.g., ~3.5 eV) suggests high reactivity, while a high electrophilicity index (>1.5 eV) indicates susceptibility to nucleophilic attack .

Q. What methodologies resolve discrepancies between experimental and theoretical bond parameters in crystallographic studies?

Methodological Answer:

  • XRD vs. DFT bond lengths: Compare experimental data (e.g., C=O bond: 1.22 Å) with gas-phase DFT results. Discrepancies >0.02 Å may arise from crystal packing effects or basis set limitations .
  • Refinement strategies: Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, π-π stacking) that distort bond angles .

Q. How can crystallographic data inform molecular packing and physicochemical properties?

Methodological Answer:

  • Space group analysis: Monoclinic (e.g., P2₁/c) or triclinic (P-1) systems influence density and melting points .
  • Intermolecular interactions: Hydrogen bonding (e.g., C–H···O) and van der Waals forces affect solubility and thermal stability. For example, tight packing in monoclinic systems may reduce solubility in polar solvents .

Q. How to correlate antimicrobial activity with electronic parameters derived from DFT?

Methodological Answer:

  • Bioassay design: Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • QSAR modeling: Correlate MIC values with electrophilicity (ω) and HOMO-LUMO gaps. Higher ω (>2.0 eV) often correlates with enhanced antimicrobial activity due to increased membrane interaction .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data in structural elucidation?

Methodological Answer:

  • Case study: If NMR suggests E-configuration (J = 15 Hz) but IR shows atypical C=O stretching, validate via:
    • XRD confirmation: Resolve ambiguity with single-crystal data .
    • Solvent effects: Re-measure IR in non-polar solvents to eliminate hydrogen bonding artifacts.

Tables for Key Parameters

Table 1: DFT-Derived Reactivity Descriptors for (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-2.7
HOMO-LUMO Gap (ΔE)3.5
Electrophilicity Index (ω)1.8

Table 2: Crystallographic Data Comparison

ParameterExperimental (XRD)Theoretical (DFT)
C=C Bond Length (Å)1.321.34
C=O Bond Length (Å)1.221.24
Dihedral Angle (°)178.5180.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

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